molecular formula C20H16FN3O2S B12026496 (5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-41-3

(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12026496
CAS No.: 606955-41-3
M. Wt: 381.4 g/mol
InChI Key: XXSKESUYTZELHC-SFQUDFHCSA-N
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Description

(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group and a propoxyphenyl group attached to a thiazolotriazole core

Preparation Methods

The synthesis of (5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolotriazole core, followed by the introduction of the fluorobenzylidene and propoxyphenyl groups. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques like continuous flow synthesis.

Chemical Reactions Analysis

(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the fluorobenzylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved are still under investigation, but the compound’s unique structure allows it to interact with a diverse range of biological molecules.

Comparison with Similar Compounds

(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: This compound also contains a fluorophenyl group but differs in its core structure and functional groups.

    Ethyl acetoacetate: While structurally different, this compound undergoes similar types of chemical reactions, such as nucleophilic substitution and oxidation.

    Disilane-bridged architectures: These compounds share some electronic properties with this compound, particularly in terms of electron delocalization and reactivity.

Properties

CAS No.

606955-41-3

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16FN3O2S/c1-2-10-26-16-8-6-14(7-9-16)18-22-20-24(23-18)19(25)17(27-20)12-13-4-3-5-15(21)11-13/h3-9,11-12H,2,10H2,1H3/b17-12+

InChI Key

XXSKESUYTZELHC-SFQUDFHCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)F)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2

Origin of Product

United States

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